4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid
Overview
Description
4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid is a useful research compound. Its molecular formula is C19H19ClN2O4S and its molecular weight is 406.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.0754060 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Vibrational Spectroscopy and Structural Analysis
4-Aminobenzoic acid, a structurally similar compound to the one , has been studied for its vibrational spectroscopy properties. This research is significant for understanding the structural behavior of similar small organic molecules with protonation sites. These studies are crucial in analyzing molecular structures and their isomeric forms, which can be applied in various fields like material science and pharmaceuticals (Khuu, Yang, & Johnson, 2020).
2. Photodecomposition Studies
Studies on chlorobenzoic acids, closely related to the compound in focus, have shown insights into their photodecomposition. This research is vital for environmental science, particularly in understanding how these compounds break down under UV irradiation, potentially impacting ecological systems and water treatment processes (Crosby & Leitis, 1969).
3. Chemical Synthesis and Reactivity
Research into the synthesis of related compounds, like benzothiazoleamides, provides valuable information on the chemical reactivity and potential applications of 4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid in organic synthesis. This knowledge is essential for developing new pharmaceuticals, agrochemicals, and organic materials (Sheikholeslami-Farahani & Shahvelayati, 2013).
4. Electrochemical Applications
The electrochemical modification and applications of 4-aminobenzoic acid on surfaces like glassy carbon electrodes, a compound structurally related to the one of interest, demonstrate the potential for electrochemical sensor and catalyst development. This research area is crucial for developing new electrochemical sensors, batteries, and fuel cells (Liu, Cheng, Liu, & Dong, 2000).
Properties
IUPAC Name |
4-[(4-butoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-2-3-10-26-14-7-4-12(5-8-14)17(23)22-19(27)21-13-6-9-15(18(24)25)16(20)11-13/h4-9,11H,2-3,10H2,1H3,(H,24,25)(H2,21,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUJORSIJGFZCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.